molecular formula C15H22N4O2 B2408222 N-Methyl-1-prop-2-enoyl-N-(2-pyrazol-1-ylethyl)piperidine-4-carboxamide CAS No. 2361897-67-6

N-Methyl-1-prop-2-enoyl-N-(2-pyrazol-1-ylethyl)piperidine-4-carboxamide

Cat. No.: B2408222
CAS No.: 2361897-67-6
M. Wt: 290.367
InChI Key: MLMKTYWVYQVGAG-UHFFFAOYSA-N
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Description

N-Methyl-1-prop-2-enoyl-N-(2-pyrazol-1-ylethyl)piperidine-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a pyrazole moiety, and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-prop-2-enoyl-N-(2-pyrazol-1-ylethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrazole moiety. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the piperidine ring through a nucleophilic substitution reaction.

    Addition of the Prop-2-enoyl Group: The final step involves the acylation of the piperidine ring with the prop-2-enoyl group using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-prop-2-enoyl-N-(2-pyrazol-1-ylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-1-prop-2-enoyl-N-(2-pyrazol-1-ylethyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-prop-2-enoyl-N-(2-pyrazol-1-ylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-prop-2-enoyl-N-(2-pyrazol-1-ylethyl)piperidine-4-carboxamide analogs: These compounds have similar structures but may differ in the substituents on the piperidine or pyrazole rings.

    Other piperidine derivatives: Compounds with a piperidine ring but different functional groups.

    Pyrazole derivatives: Compounds with a pyrazole ring and various substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-prop-2-enoyl-N-(2-pyrazol-1-ylethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-3-14(20)18-9-5-13(6-10-18)15(21)17(2)11-12-19-8-4-7-16-19/h3-4,7-8,13H,1,5-6,9-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMKTYWVYQVGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CC=N1)C(=O)C2CCN(CC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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